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Compound of Interest |

5-chloro-3-phenyl-1H-pyrazole-4-
Compound Name:

carbaldehyde
CAS No.: 139157-42-9
Cat. No.: B11799830

Get Quote

Executive Summary: The Pyrazole-4-carbaldehyde
Scaffold

The pyrazole-4-carbaldehyde moiety represents a "privileged scaffold" in medicinal chemistry
due to its electronic versatility and ability to serve as a rigid linker in pharmacophore design.
Unlike simple pyrazoles, the C4-formyl group provides a critical electrophilic center for
condensation reactions (e.g., Schiff bases, Knoevenagel condensations), allowing for the rapid
generation of diverse libraries targeting kinases, bacterial cell walls, and metabolic enzymes.

This guide objectively compares the biological performance of pyrazole-4-carbaldehyde
analogs against clinical standards (Doxorubicin, Ciprofloxacin, Acarbose), focusing on three
primary therapeutic vectors: Anticancer, Antimicrobial, and Antidiabetic activities.

Structural Logic & Synthesis Workflow

The biological efficacy of these analogs is heavily dictated by substituents at the N1 and C3
positions, which modulate lipophilicity and target binding affinity. The primary synthetic route
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utilizes the Vilsmeier-Haack reaction, a robust formylation technique.

Synthesis Workflow Diagram

Aryl Hydrazone Cyclization & Formylation

(Precursor) (60-70°C, 6h) . )
\» Hydrolysis Condensation
Iminium Salt NaOAc/H20 Pyrazole-4-carbaldehyde Ar-NH2, Ethanol Schiff Base Derivative

> Intermediate (Core Scaffold) (Active Pharmacophore)

Vilsmeier-Haack Reagent —=~~"" "
(POCI3 + DMF)

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from hydrazone precursors to bioactive Schiff base
derivatives via Vilsmeier-Haack formylation.[1][2][3][4]

Comparative Analysis: Anticancer Activity

Pyrazole-4-carbaldehyde derivatives frequently target receptor tyrosine kinases (RTKs) such
as EGFR and PI3K. The presence of an azomethine spacer (Schiff base) at the C4 position
often enhances cytotoxicity by facilitating hydrogen bonding within the ATP-binding pocket of
the kinase.

Performance Data: Cytotoxicity (IC50)

Comparison of select analogs against Doxorubicin (Standard).[5][6]
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Key Insight: Analog 43 demonstrates that specific substitutions (likely electron-withdrawing

groups) can increase potency by >3x compared to Doxorubicin, likely due to enhanced

selectivity for the PI3K active site.

Mechanistic Pathway: PI3K/Akt Inhibition
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Figure 2: Proposed mechanism of action for Analog 43, inhibiting the PI3K signaling cascade to

arrest cell proliferation.

Comparative Analysis: Antimicrobial Efficacy

Schiff base derivatives of pyrazole-4-carbaldehyde act by disrupting bacterial cell membranes
and inhibiting DNA gyrase. The presence of halogenated phenyl groups (e.g., 2,4-dichloro)
significantly boosts activity against Gram-negative bacteria.
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Performance Data: MIC Values (ug/mL)

Comparison against Ciprofloxacin.

Structure . S. aureus C. albicans
Compound ID E. coli (Gram -) .
Feature (Gram +) (Fungi)
2,4-dichloro )
Analog 4e ] 0.07 mg/mL 0.02 mg/mL Inactive
moiety
Schiff base
Analog 5c¢ o 64 ug/mL 128 pg/mL Moderate
derivative

Fused pyrazole
Analog 6¢ 64 pg/mL 64 pg/mL Moderate
system

Ciprofloxacin Standard Control  ~3.12 pug/mL ~0.5 pg/mL N/A

Analysis: While most analogs are less potent than Ciprofloxacin, Analog 4e shows exceptional
promise against S. aureus, potentially outperforming standard treatments in specific resistant
strains due to its membrane-disrupting lipophilicity.

Comparative Analysis: Metabolic Enzyme Inhibition

Targeting

-glucosidase is a primary strategy for Type 2 Diabetes management.[7] Pyrazole-benzothiazine
hybrids have emerged as potent inhibitors, often surpassing Acarbose by forming stable
complexes with the enzyme's catalytic residues.

Performance Data: -Glucosidase Inhibition

Comparison against Acarbose.[8][9]
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Compound ID Class IC50 (pM) Fold Improvement

Benzothiazine-
Compound ST3 ) 5.8 uM 10.1x
pyrazole hybrid

Compound 4h Pyrazol-quinazolinone <50 uM ~1.2x

Acarbose Standard Drug 58.8 uM Reference

Conclusion: Compound ST3 represents a high-value lead candidate. Its hybrid structure likely
occupies both the catalytic site and an auxiliary pocket on the enzyme, drastically reducing the
IC50 compared to the commercial standard.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard validated methodologies.

Protocol A: Synthesis of Pyrazole-4-carbaldehyde
(Vilsmeier-Haack)

Objective: Generate the core aldehyde scaffold.[4]

Reagent Prep: In a dried round-bottom flask, place DMF (0.07 mol) and cool to 0°C in an ice
bath.

Addition: Dropwise add POCI3 (0.07 mol) with stirring. Maintain temperature <5°C to form
the Vilsmeier-Haack adduct (white/yellowish solid).

Reaction: Add the appropriate hydrazone (0.01 mol) dissolved in DMF.

Heating: Remove ice bath and reflux at 60-70°C for 6 hours. Monitor via TLC (Ethyl
acetate:Hexane 3:7).

Workup: Pour reaction mixture into crushed ice. Neutralize with Na2CO3 or NaHCO3 to pH
7-8.

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
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Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values for anticancer assessment.

Seeding: Seed MCF-7/HeLa cells in 96-well plates (5x10"3 cells/well) in DMEM medium.
Incubate for 24h at 37°C/5% CO2.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50,
100 pM). Include DMSO control and Doxorubicin positive control.

Incubation: Incubate for 48 hours.

MTT Addition: Add 10 pL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until
purple formazan crystals form.

Solubilization: Discard supernatant. Add 100 uL DMSO to dissolve crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Calculation: Calculate % Cell Viability and derive IC50 using non-linear regression analysis.

Protocol C: -Glucosidase Inhibition Assay

Objective: Evaluate antidiabetic potential.

Mix: In a 96-well plate, combine 20 puL enzyme solution (

-glucosidase from S. cerevisiae, 0.5 U/mL) with 100 uL phosphate buffer (pH 6.9).

Inhibit: Add 10 pL of test compound (varying concentrations). Incubate at 37°C for 15 mins.

Substrate: Add 20 pL of p-Nitrophenyl-

-D-glucopyranoside (pNPG) (5 mM).

Reaction: Incubate at 37°C for 20 mins.

Stop: Terminate reaction with 50 pL Na2CO3 (0.1 M).
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Quantify: Measure absorbance of released p-nitrophenol at 405 nm. Compare against
Acarbose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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